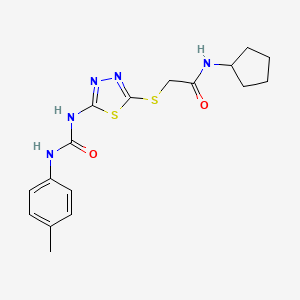
(1-(1H-1,2,3-triazol-1-il)azetidin-1-il)(4-((1H-imidazol-1-il)metil)fenil)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-((1H-imidazol-1-yl)methyl)phenyl)methanone is a useful research compound. Its molecular formula is C16H16N6O and its molecular weight is 308.345. The purity is usually 95%.
BenchChem offers high-quality (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-((1H-imidazol-1-yl)methyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-((1H-imidazol-1-yl)methyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Descubrimiento de fármacos
El andamiaje de 1,2,3-triazol se ha convertido en una estructura privilegiada en el descubrimiento de fármacos. Su alta estabilidad química, carácter aromático y capacidad de enlace de hidrógeno lo convierten en un motivo atractivo para el diseño de nuevos agentes farmacéuticos. Los investigadores han explorado derivados de este compuesto por su potencial como anticonvulsivos, antibióticos, fármacos anticancerígenos y más .
Síntesis orgánica
La síntesis de 1,2,3-triazoles ha sido objeto de una investigación extensa. Se han empleado diversas metodologías, incluida la cicloadición dipolar 1,3 de Huisgen, la cicloadición dipolar 1,3 catalizada por metales y la cicloadición azida-alquino promovida por tensión, para preparar este importante andamiaje . El compuesto en cuestión podría servir como un bloque de construcción para la síntesis orgánica, permitiendo la creación de diversas bibliotecas químicas.
Biología química
Los 1,2,3-triazoles han encontrado aplicaciones en la biología química. Sus propiedades bioortogonales los hacen adecuados para etiquetar biomoléculas, estudiar interacciones proteína-proteína y sondear procesos celulares. Los investigadores han utilizado enfoques de química click que involucran 1,2,3-triazoles para desarrollar bioconjugados y sondas fluorescentes .
Química supramolecular
La química supramolecular explora las interacciones no covalentes entre moléculas. Los 1,2,3-triazoles se han incorporado en sistemas huésped-huésped, reconocimiento molecular y estudios de autoensamblaje. Su capacidad para formar complejos estables con iones metálicos y otras moléculas orgánicas contribuye a su relevancia en este campo .
Ciencia de materiales
Los investigadores han investigado los 1,2,3-triazoles por su potencial en la ciencia de los materiales. Estos compuestos se pueden funcionalizar e incorporar en polímeros, nanopartículas y recubrimientos. Sus propiedades únicas pueden conducir a aplicaciones en sensores, catálisis y dispositivos optoelectrónicos .
Imágenes fluorescentes
Debido a sus propiedades fluorescentes, los 1,2,3-triazoles se han explorado como agentes de imagen. Los investigadores han etiquetado biomoléculas con fluoróforos basados en triazol para imágenes celulares y diagnósticos. El compuesto en cuestión podría contribuir a este campo sirviendo como una sonda fluorescente .
En resumen, las diversas aplicaciones de este compuesto abarcan el descubrimiento de fármacos, la síntesis orgánica, la biología química, la química supramolecular, la ciencia de los materiales y las imágenes fluorescentes. Su intrigante estructura abre posibilidades emocionantes para futuras investigaciones y desarrollo .
Ali, A. A. (2020). 1,2,3-Triazoles: Synthesis and Biological Application. In Azoles - Synthesis, Properties, Applications and Perspectives (pp. 1–21). IntechOpen. DOI: 10.5772/intechopen.92692
Propiedades
IUPAC Name |
[4-(imidazol-1-ylmethyl)phenyl]-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c23-16(21-10-15(11-21)22-8-6-18-19-22)14-3-1-13(2-4-14)9-20-7-5-17-12-20/h1-8,12,15H,9-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNUCPVQEMJFIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)CN3C=CN=C3)N4C=CN=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(2-Methoxyphenyl)-4,7-dimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)

![4-{[(2-Pyridylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B2377551.png)
![1-Benzyl-6-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione](/img/structure/B2377552.png)

![4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2377554.png)



![8-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2377564.png)


![2-(4-chlorophenoxy)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2377569.png)
![N-(4-ethoxyphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2377570.png)
